3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline
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Overview
Description
3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline is an organic compound with the molecular formula C14H22N2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 3,5-dimethylpiperidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline typically involves the reaction of 3,5-dimethylpiperidine with an appropriate aniline derivative. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the piperidine and aniline moieties . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated products.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline has several scientific research applications, including:
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor to 3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline, used in various chemical syntheses.
Aniline: The parent compound, widely used in the production of dyes, pharmaceuticals, and other chemicals.
N-Substituted Anilines: A class of compounds with similar structures but different substituents on the aniline nitrogen.
Uniqueness
This compound is unique due to the presence of the 3,5-dimethylpiperidin-1-ylmethyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
3-[(3,5-dimethylpiperidin-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H22N2/c1-11-6-12(2)9-16(8-11)10-13-4-3-5-14(15)7-13/h3-5,7,11-12H,6,8-10,15H2,1-2H3 |
InChI Key |
JDNWZYYGAWTART-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=CC=C2)N)C |
Origin of Product |
United States |
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